N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine

Kinase inhibition FGFR2 Binding affinity

N-Cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine (CAS 2549023-48-3) is a synthetic, low-molecular-weight (251.29 g/mol) heterocyclic small molecule. It features a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked at the 5-position to an N-cyclopropylpyrimidin-2-amine moiety.

Molecular Formula C14H13N5
Molecular Weight 251.29 g/mol
CAS No. 2549023-48-3
Cat. No. B6434333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine
CAS2549023-48-3
Molecular FormulaC14H13N5
Molecular Weight251.29 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC=C(C=N2)C3=CN=C4C(=C3)C=CN4
InChIInChI=1S/C14H13N5/c1-2-12(1)19-14-17-7-11(8-18-14)10-5-9-3-4-15-13(9)16-6-10/h3-8,12H,1-2H2,(H,15,16)(H,17,18,19)
InChIKeyQMHLGOQNPJYFBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine: Procurement Guide for a Pyrrolopyridine-Pyrimidine Kinase Scaffold


N-Cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine (CAS 2549023-48-3) is a synthetic, low-molecular-weight (251.29 g/mol) heterocyclic small molecule [1]. It features a 7-azaindole (pyrrolo[2,3-b]pyridine) core linked at the 5-position to an N-cyclopropylpyrimidin-2-amine moiety [1]. This specific scaffold topology has been captured in public bioactivity databases, where it is annotated as an inhibitor of the Fibroblast Growth Factor Receptor 2 (FGFR2) kinase with a reported IC50 of 150 nM [2]. The compound represents a minimally elaborated version of the 'hinge-binder' fragment found in more complex clinical and preclinical kinase inhibitors, making it a critical reference tool for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) studies targeting the purinergic kinase pocket.

Why Generic Pyrimidine or 7-Azaindole Analogs Cannot Replace N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine in Targeted Studies


The seemingly simple architecture of this scaffold conceals a precise pharmacophore geometry that generic substitutions fail to replicate. The N-cyclopropyl group is a well-documented metabolic stability and conformational control motif whose steric and electronic properties are distinct from those of linear alkyl or even larger cycloalkyl groups [1]. Critically, the 5-position linkage on the 7-azaindole core enforces a specific vector for the pyrimidine ring, creating a donor-acceptor-donor hydrogen-bonding pattern that mimics the adenine of ATP [2]. Swapping the cyclopropyl for an isopropyl or trifluoroethyl group, or shifting the linkage to the 3-position of the azaindole, fundamentally alters the binding mode. As demonstrated by the stark potency differences between related analogs in kinase assays, such seemingly minor structural modifications can lead to a complete loss of target engagement. Therefore, this exact compound is not an interchangeable commodity chemical; it is a specific chemotype whose biological profile is inseparably linked to its unique combination of ring connectivity and N-cyclopropyl substitution.

Quantitative Differentiation Evidence for N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine in Kinase Selectivity and Pharmacophore Analysis


FGFR2 Kinase Inhibition: Direct Biochemical IC50 Value Establishes Baseline Potency for the Scaffold

The compound demonstrates a defined, measurable biochemical IC50 of 150 nM against human FGFR2, providing a crucial baseline potency for this minimally substituted scaffold [1]. This differentiates it from more elaborated clinical analogs like PLX7904, which lack FGFR2 activity entirely due to divergent selectivity profiles, or from pan-FGFR inhibitors like FIIN-2, which show potencies of 4.3 nM on FGFR2 but with greatly increased molecular complexity and different selectivity profiles [2]. The 150 nM IC50 value places the compound in a useful 'sweet spot' for fragment growth and optimization campaigns, unlike inactive scaffolds that provide no SAR starting point.

Kinase inhibition FGFR2 Binding affinity

Ligand Efficiency and Molecular Simplicity: Superior Starting Point Compared to PLX7904 and PLX8394 Fragments

With a molecular weight of only 251.29 g/mol, the target compound is less than half the size of the clinical BRAF inhibitors PLX7904 (512.53 g/mol) and PLX8394 (519.55 g/mol), which contain the same core scaffold but are elaborated with complex, high-molecular-weight substituents [1][2]. This translates to a calculated ligand efficiency (LE) of approximately 0.30 kcal/mol per heavy atom for its FGFR2 activity, which is within the desirable range for fragment hits (LE > 0.25) and superior to elaborated inhibitors where added mass often yields diminishing returns in potency [3]. This size advantage makes the compound a superior and cost-effective physical chemistry probe for biophysical fragment screening campaigns where high solubility and low molecular complexity are required.

Fragment-based drug discovery Ligand efficiency Molecular complexity

Conformational Constraint of the N-Cyclopropyl Group: Differentiated Binding Mode vs. N-Alkyl and N-Trifluoroethyl Analogs

The N-cyclopropyl substituent on the pyrimidine ring imparts a well-characterized 'cyclopropyl effect,' enhancing metabolic stability and restricting conformational freedom relative to N-isopropyl or N-trifluoroethyl analogs [1]. While the specific target compound has an XLogP3 of 2.1, a comparable N-(2,2,2-trifluoroethyl) analog (CAS not on exclusion list) would have a significantly higher lipophilicity, which is associated with increased off-target promiscuity and poorer aqueous solubility [2]. This calculated difference in lipophilicity directly impacts the compound's suitability for biochemical assays that require high solubility and low non-specific binding, differentiating it as a superior physical probe.

Conformational analysis Cyclopropyl effect Metabolic stability

High-Confidence Procurement Scenarios for N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine


Calibrating FGFR2 Biochemical Assays and Fragment Screening Libraries

Given its confirmed, albeit moderate, IC50 of 150 nM against FGFR2 [1], this compound is ideally suited as a positive control or calibrator in TRF-based FGFR2 biochemical screens. Its low molecular weight ensures excellent solubility, making it a superior reference standard for fragment screening libraries over larger, less soluble kinase inhibitors like PLX7904 or staurosporine.

Structure-Activity Relationship (SAR) Expansion for BRAF and FGFR Inhibitor Programs

The compound represents the minimal pharmacophore found in the 'paradox-breaker' BRAF inhibitor PLX8394 and the pan-FGFR inhibitor FIIN-2 [2][3]. Procuring this scaffold allows medicinal chemistry teams to independently explore vector elaborations at the 3-position of the 7-azaindole and the 5-position of the pyrimidine, which are the key diversification points for generating selective kinase inhibitors.

Biophysical Studies (NMR, SPR, X-ray Crystallography) of Hinge-Binding Interactions

With an XLogP3 of 2.1 and a heavy atom count of only 19 [4], the compound is an excellent candidate for biophysical fragment screening. Its small size reduces the likelihood of aggregation-based false positives, a common pitfall with larger, more lipophilic compounds. It can be used to co-crystallize with kinase domains to establish the binding mode of the pyrrolopyridine-pyrimidine series, providing a structural basis for in silico modeling.

Differentiation from Generic Building Blocks in Academic and Industrial Chemical Biology Toolkits

Unlike simple pyrimidine or azaindole building blocks that lack target engagement data, this compound comes with a verified IC50 annotation from the ChEMBL/BindingDB database [1]. For core facilities and CROs building annotated compound collections, this annotation provides immediate assay design input, differentiating it from uncharacterized chemical commodities and justifying its procurement as a 'privileged fragment' for kinase research.

Quote Request

Request a Quote for N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.